2-Chloro-4-methylbenzaldehyde
Description
Significance of Halogenated Benzaldehydes in Organic Chemistry
Halogenated benzaldehydes, a class of compounds to which 2-chloro-4-methylbenzaldehyde belongs, are derivatives of benzaldehyde (B42025) where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms (such as chlorine, bromine, or fluorine). mdpi.comnih.gov This substitution significantly influences the compound's physical and chemical properties. mdpi.comnih.gov The presence of a halogen atom can increase the reactivity of the molecule, making these compounds valuable intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and dyes. mdpi.comnih.gov
The halogen atom is an electron-withdrawing group, which can affect the reactivity of the aldehyde functional group. cymitquimica.com Furthermore, the carbon-halogen bond can participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups. evitachem.com This versatility makes halogenated benzaldehydes crucial starting materials in the construction of complex molecular architectures.
Overview of Research Trajectories Involving this compound
Research involving this compound primarily focuses on its utility as a chemical intermediate in the synthesis of new and functional molecules. smolecule.com Its structural features, including the chloro, methyl, and aldehyde groups, provide multiple reaction sites for chemical modification. smolecule.com
A significant area of research is its application in the development of new pharmaceutical compounds. smolecule.com The core structure of this compound can be found in various molecules being investigated for their potential biological activities. smolecule.com For instance, derivatives of this compound have been explored for their antimicrobial properties. smolecule.com
In the field of agrochemicals, derivatives of this compound are investigated for their potential use as pesticides and herbicides. evitachem.comcymitquimica.com The specific arrangement of the substituents on the benzene ring can be tailored to target specific biological pathways in pests or weeds.
Furthermore, this compound serves as a precursor in the synthesis of functionalized aromatic compounds used in the development of materials with specific optical or electronic properties, such as those used in organic light-emitting diodes (OLEDs). smolecule.com The interplay between the electron-donating methyl group and the electron-withdrawing chloro and aldehyde groups can influence the electronic characteristics of the resulting molecules. smolecule.com
Chemical Profile of this compound
Molecular Structure and Properties
This compound is an organic compound with the chemical formula C8H7ClO. It consists of a benzene ring substituted with a chlorine atom at position 2, a methyl group at position 4, and a formyl (aldehyde) group at position 1. This substitution pattern is also known as 2-chloro-p-tolualdehyde. chemdad.com
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H7ClO |
| Molecular Weight | 154.59 g/mol |
| Appearance | Colorless to yellowish liquid or solid |
| Melting Point | 27-30 °C |
| Boiling Point | 100-103 °C at 4 Torr |
| Density | ~1.195 g/cm³ |
| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water |
| CAS Number | 50817-80-6 |
Data sourced from multiple chemical suppliers and databases. chemdad.comsigmaaldrich.com
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various methods. One common laboratory-scale approach involves the chlorination of 4-methylbenzaldehyde (B123495) (p-tolualdehyde). This reaction is typically carried out using a chlorinating agent like thionyl chloride or phosphorus pentachloride under controlled conditions. Another method involves the formylation of 2-chloro-4-methylphenol.
A different synthetic route starts with 2-chloro-6-fluorobenzaldehyde (B137617). acs.org The aldehyde group is first protected by forming an imine, followed by the introduction of a methyl group via a Grignard reaction to yield 2-chloro-6-methylbenzaldehyde (B74664). acs.org While this produces a different isomer, it highlights the variety of synthetic strategies employed for related compounds.
Interactive Data Table: Synthesis Methods for Halogenated Benzaldehydes
| Starting Material | Reagents | Product |
| 4-Methylbenzaldehyde | Thionyl chloride or Phosphorus pentachloride | This compound |
| 2-Chloro-6-fluorobenzaldehyde | 1. Imine formation (protection) 2. Grignard reagent (e.g., CH3MgBr) | 2-Chloro-6-methylbenzaldehyde |
| 4-Chlorobenzaldehyde (B46862) | 1. Lithium dimethylaminoethyl methyl amide 2. n-Butyllithium 3. Methyl iodide | 4-Chloro-2-methylbenzaldehyde (B56668) |
This table provides examples of synthesis routes for related compounds to illustrate general methodologies. acs.orgyoutube.com
Applications in Chemical Research
Role in Agrochemical Synthesis
The structural motifs present in this compound make it a valuable precursor in the synthesis of agrochemicals. evitachem.com The presence of the chlorine atom and the methyl group on the aromatic ring can be crucial for the biological activity of the final product, influencing factors like target specificity and environmental persistence. Researchers in agrochemical development utilize such halogenated benzaldehydes to create novel pesticides and herbicides. evitachem.comcymitquimica.com
Utility in Pharmaceutical Research
In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of various drug candidates. smolecule.com The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, allowing for the construction of complex molecular scaffolds. For instance, it can be reduced to an alcohol, oxidized to a carboxylic acid, or undergo condensation reactions with amines to form imines. smolecule.com These reactions are fundamental in medicinal chemistry for creating libraries of compounds to be screened for therapeutic activity. Studies have also explored the biological activity of this compound itself, noting its potential as an inhibitor of certain cytochrome P450 enzymes, which are involved in drug metabolism. smolecule.com
Application as a Chemical Intermediate
Beyond its direct applications in agrochemical and pharmaceutical research, this compound is a widely used chemical intermediate in organic synthesis. smolecule.com Its reactivity allows for its incorporation into a diverse array of larger molecules. For example, it can be used in the synthesis of dyes and pigments, where the specific substitution pattern on the aromatic ring can influence the color and stability of the final product. mdpi.comnih.govevitachem.com The compound is also employed in the development of materials for electronics, where its aromatic structure with both electron-donating and electron-withdrawing groups can be exploited to create materials with desirable optoelectronic properties. smolecule.com
Interactive Data Table: Research Applications of this compound
| Field of Research | Specific Application |
| Agrochemicals | Precursor for synthesizing potential pesticides and herbicides. evitachem.comcymitquimica.com |
| Pharmaceuticals | Intermediate in the synthesis of drug candidates; potential enzyme inhibitor. smolecule.com |
| Material Science | Building block for functionalized aromatics used in materials like OLEDs. smolecule.com |
| Organic Synthesis | Versatile intermediate for creating a wide range of organic molecules. smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPMNRDGMUPWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543647 | |
| Record name | 2-Chloro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50817-80-6 | |
| Record name | 2-Chloro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Methylbenzaldehyde
Fundamental Reaction Mechanisms of the Aldehyde Moiety
The aldehyde group is a key site of reactivity in 2-chloro-4-methylbenzaldehyde, readily undergoing several fundamental reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group is electrophilic and is thus susceptible to attack by nucleophiles. This results in the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. Common nucleophiles include Grignard reagents and organolithium compounds. smolecule.comresearchgate.net For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield a secondary alcohol. acs.org
Condensation Reactions, including Imine Formation
This compound can participate in condensation reactions with various nucleophiles. smolecule.com A notable example is the reaction with primary amines to form imines, also known as Schiff bases. iucr.org This reaction involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. For example, the condensation of 2-hydroxy-5-methylbenzaldehyde (B1329341) with 3-chloro-4-methylaniline (B146341) yields (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. iucr.org Another important condensation reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group, such as malonic acid or its derivatives, in the presence of a basic catalyst. smolecule.com
Reduction Reactions to Alcohols
The aldehyde group of this compound can be readily reduced to a primary alcohol, (2-chloro-4-methylphenyl)methanol. smolecule.com This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.com These reagents deliver a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. Studies have shown high yields for the reduction of similar substituted benzaldehydes using various zinc borohydride complexes. orientjchem.org
Advanced Functionalization and Transformation Reactions of the Aromatic Ring
The aromatic ring of this compound, with its chloro and methyl substituents, allows for a variety of functionalization reactions.
Electrophilic Aromatic Substitution Patterns
The existing substituents on the benzene (B151609) ring direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. docbrown.info The interplay of these electronic and steric effects will determine the regioselectivity of further substitutions. For example, in the related compound 2-hydroxy-4-methylbenzaldehyde, chlorination occurs at the 5-position, directed by the activating hydroxyl group and influenced by the steric hindrance of the methyl group.
Cross-Coupling Reactions
The chlorine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide (this compound) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.es This method is widely used to form biaryl compounds. wikipedia.org While aryl chlorides are generally less reactive than bromides or iodides, suitable catalyst systems can facilitate their coupling.
Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chemie-brunschwig.ch This reaction tolerates a wide variety of functional groups. chemie-brunschwig.ch
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgresearchgate.net This is a reliable method for the synthesis of aryl alkynes. gelest.commdpi.com
Table of Reaction Types and Examples
| Reaction Type | Reactants | Products | Catalyst/Reagents |
|---|---|---|---|
| Nucleophilic Addition | This compound, Methylmagnesium bromide | 1-(2-Chloro-4-methylphenyl)ethanol | Diethyl ether |
| Condensation (Imine Formation) | 2-Hydroxy-5-methylbenzaldehyde, 3-Chloro-4-methylaniline | (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol | Ethanol (B145695), Reflux |
| Reduction | This compound | (2-Chloro-4-methylphenyl)methanol | Sodium borohydride or Lithium aluminum hydride |
| Suzuki-Miyaura Coupling | This compound, Phenylboronic acid | 2-Phenyl-4-methylbenzaldehyde | Palladium catalyst, Base |
| Heck Reaction | This compound, Styrene | 2-(2-Formyl-5-methylphenyl)styrene | Palladium catalyst, Base |
| Sonogashira Coupling | This compound, Phenylacetylene | 2-(Phenylethynyl)-4-methylbenzaldehyde | Palladium catalyst, Copper(I) iodide, Base |
Nucleophilic Aromatic Substitution Involving the Chlorine Atom
The chlorine atom attached to the aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNAr) reactions, although this process is generally less facile than reactions involving the aldehyde group. The presence of the electron-withdrawing aldehyde group in the ortho position can activate the chlorine atom towards nucleophilic attack, but this effect is somewhat counteracted by the electron-donating methyl group in the para position.
In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, resulting in the substituted product. Common nucleophiles that can displace the chlorine atom include amines, alcohols, and thiols. evitachem.com For instance, the reaction with an amine would yield a 2-(amino)-4-methylbenzaldehyde derivative, while reaction with an alcohol in the presence of a base could produce a 2-alkoxy-4-methylbenzaldehyde.
One documented example involves the conversion of 2-chloro-6-fluorobenzaldehyde (B137617) to its n-butylimine, followed by treatment with methylmagnesium chloride. This reaction, while primarily targeting the fluoro group, illustrates a nucleophilic substitution pathway that ultimately leads to the formation of 2-chloro-6-methylbenzaldehyde (B74664) after hydrolysis. researchgate.net This highlights that under specific conditions, the halogen atom can be replaced.
The reactivity of the chlorine atom in nucleophilic substitution is also influenced by the reaction conditions, such as temperature, solvent, and the nature of the nucleophile. Stronger nucleophiles and higher temperatures generally favor the substitution reaction.
Catalytic Transformations Involving this compound
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free approach to synthesizing derivatives of this compound. These reactions often proceed under mild conditions and can provide high yields and selectivity.
A notable application of organocatalysis is in the synthesis of 4H-pyran derivatives, which are known for their diverse biological activities. researchgate.net In a one-pot, three-component reaction, this compound can be reacted with malononitrile (B47326) and a suitable active methylene compound, such as dimedone or 2-naphthol, in the presence of an organocatalyst. semanticscholar.orgrsc.org For example, tetraethylammonium (B1195904) 2-(carbamoyl)benzoate has been used as a bifunctional organocatalyst for the synthesis of 2-amino-4H-benzo[g]chromene-3-carbonitrile derivatives. semanticscholar.org In one instance, the reaction of 2-chlorobenzaldehyde (B119727), 2-hydroxynaphthalene-1,4-dione, and malononitrile using this catalyst achieved a 98% yield in just 5 minutes under ball-milling conditions. semanticscholar.org
Potassium phthalimide (B116566) (POPI) is another effective organocatalyst for similar transformations. rsc.org These reactions typically proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the active methylene compound and subsequent cyclization. academie-sciences.fr
The table below summarizes representative organocatalytic reactions involving chloro-substituted benzaldehydes.
| Aldehyde | Reagents | Organocatalyst | Conditions | Product | Yield (%) |
| 2-Chlorobenzaldehyde | 2-hydroxynaphthalene-1,4-dione, malononitrile | Tetraethylammonium 2-(carbamoyl)benzoate | Ball milling, 5 min | 2-amino-4-(2-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile | 98 |
| 4-Chlorobenzaldehyde (B46862) | malononitrile, resorcinol | Potassium phthalimide | Ball milling | 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | High |
Transition metal catalysis is a powerful tool for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, significantly expanding the synthetic utility of this compound. chemie-brunschwig.ch Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are particularly prominent in this area. chemie-brunschwig.chthermofisher.com
The Suzuki-Miyaura reaction, for instance, couples an organoboron compound with an organic halide in the presence of a palladium catalyst to form a C-C bond. chemie-brunschwig.ch This methodology could be applied to this compound to introduce new aryl or vinyl groups at the 2-position. Similarly, the Stille reaction utilizes organotin compounds for the same purpose, often under mild conditions. chemie-brunschwig.ch
Copper-catalyzed reactions, such as the Ullmann condensation, are also relevant for forming C-C and C-N bonds. chemie-brunschwig.chbeilstein-journals.org These reactions can be used to synthesize biaryl compounds or to introduce amine functionalities. chemie-brunschwig.chbeilstein-journals.org
Recent advancements have also focused on the direct C-H activation and functionalization of aromatic compounds. For example, palladium-catalyzed reactions can facilitate the acylation of C-H bonds with aldehydes. acs.orgnih.gov In one study, the reaction of imidazo[1,2-a]pyridine (B132010) with 2-chlorobenzaldehyde in the presence of a palladium catalyst led to a tandem cyclization via C-H arylation and acylation, forming a novel polycyclic scaffold. acs.org
The table below provides examples of transition metal-catalyzed reactions involving chloro-substituted aromatic aldehydes.
| Reaction Type | Aldehyde | Coupling Partner | Catalyst System | Product Type |
| Tandem Cyclization | 2-Chlorobenzaldehyde | Imidazo[1,2-a]pyridine | Pd(OAc)2 | Polycyclic Quinolizinone |
| Aminobenzylation | 3-Chlorobenzaldehyde | Toluene (B28343), Aniline (B41778) | NaN(SiMe3)2/Cs2CO3 | Substituted Diphenylmethane |
| Suzuki-Miyaura Coupling | Aryl Halide | Organoboron Compound | Palladium Catalyst | Biaryl Compound |
| Stille Coupling | Aryl Halide | Organotin Compound | Palladium Catalyst | Aryl Ketone |
Both acid and base catalysis play crucial roles in the reactivity of this compound, primarily by activating the aldehyde group for subsequent transformations.
Acid-Catalyzed Reactions:
In the presence of an acid catalyst, the carbonyl oxygen of the aldehyde can be protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by weak nucleophiles, such as alcohols. A classic example is the acetalization reaction, where this compound reacts with an alcohol, like methanol, in the presence of an acid catalyst to form a this compound acetal. researchgate.net This reaction is often used to protect the aldehyde group during other synthetic steps.
Acid catalysts are also employed in condensation reactions. For example, lignin-based solid acid catalysts (LSA) have been shown to be effective in various C-C bond-forming reactions, including the Hantzsch and Strecker reactions, which could potentially be applied to this compound. mdpi.com
Base-Catalyzed Reactions:
Base-catalyzed reactions of this compound often involve the generation of a nucleophile that subsequently attacks the aldehyde. A prominent example is the Claisen-Schmidt condensation, a type of aldol (B89426) condensation. In this reaction, a base, such as sodium hydroxide (B78521), deprotonates an enolizable ketone (e.g., acetophenone), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. rsc.org This leads to the formation of a chalcone (B49325) derivative.
Multicomponent reactions, such as the synthesis of 4H-pyrans, can also be catalyzed by bases. nih.gov In these reactions, a base can facilitate the initial Knoevenagel condensation between the aldehyde and an active methylene compound. nih.gov
The table below outlines examples of acid- and base-catalyzed reactions involving substituted benzaldehydes.
| Reaction Type | Aldehyde | Reagents | Catalyst Type | Product Type |
| Acetalization | 2-Methylbenzaldehyde | Methanol | Acid | Acetal |
| Claisen-Schmidt Condensation | 4-Chlorobenzaldehyde | Acetophenone (B1666503) | Base (NaOH) | Chalcone |
| Knoevenagel Condensation | 4-Chlorobenzaldehyde | Malononitrile, Dimedone | Base (e.g., NH2 in MOF) | 4H-Pyran derivative |
| Hantzsch Reaction | 4-Methylbenzaldehyde (B123495) | Ethyl acetoacetate, Ammonium acetate | Acid (LSA) | 1,4-Dihydropyridine |
Applications in Advanced Organic Synthesis
Precursor in Complex Molecule Construction
The reactivity of the aldehyde group, combined with the directing effects of the chloro and methyl substituents, makes 2-chloro-4-methylbenzaldehyde a valuable precursor for constructing intricate organic molecules.
Synthesis of Pyrazoline and its Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest due to their diverse biological activities. A common route to pyrazoline synthesis involves the cyclization of chalcones. This compound is a key reactant in the initial step of this process, the Claisen-Schmidt condensation.
In this reaction, this compound condenses with a substituted acetophenone (B1666503) in the presence of a base, typically an alkali hydroxide (B78521) solution, to form a chalcone (B49325) derivative. mdpi.comunibuc.ro This chalcone, an α,β-unsaturated ketone, then undergoes a cyclization reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives to yield the corresponding pyrazoline. nih.govresearchgate.netijfmr.com The substituents on both the benzaldehyde (B42025) and acetophenone moieties can be varied to produce a library of pyrazoline derivatives with different substitution patterns. researchgate.net
Table 1: Synthesis of Pyrazoline Derivatives via Chalcone Intermediate
| Reactant 1 | Reactant 2 | Intermediate | Final Product |
| This compound | Substituted Acetophenone | Substituted Chalcone | Pyrazoline Derivative |
This table illustrates the general synthetic pathway to pyrazoline derivatives starting from this compound.
Formation of Functionalized Aromatic Systems
The chloro and methyl groups on the aromatic ring of this compound make it a useful intermediate for the synthesis of other functionalized aromatic compounds. smolecule.com The chlorine atom, in particular, can be a site for various cross-coupling reactions, allowing for the introduction of new functional groups and the extension of the aromatic system.
While specific examples directly utilizing this compound in extensive cross-coupling reactions were not prominently found in the search results, the principle is well-established in organic synthesis. For instance, related halogenated benzaldehydes are used in reactions like the Suzuki, Heck, and Sonogashira couplings to form biaryl compounds, stilbenes, and aryl alkynes, respectively. The aldehyde group can then be further modified, making this a powerful strategy for creating complex aromatic architectures.
Construction of Substituted Butyraldehyde (B50154) Derivatives
This compound can be utilized in reactions that build upon its aldehyde functionality to create more complex acyclic structures, such as substituted butyraldehyde derivatives. One such derivative is 2-(Chloro(4-methylphenyl)methylene)butyraldehyde. smolecule.com The synthesis of this compound can be achieved through methods like the Knoevenagel or Aldol (B89426) condensation, where butyraldehyde reacts with a derivative of 4-methylphenol or another aldehyde/ketone, followed by chlorination. smolecule.com These reactions extend the carbon chain and introduce new functional groups, highlighting the role of the parent aldehyde as a foundational block for more elaborate structures. smolecule.com
Building Block for Heterocyclic Compounds
The aldehyde functional group of this compound is highly reactive towards nucleophiles, particularly amines, making it an excellent building block for a wide array of nitrogen-containing heterocyclic compounds.
Synthesis of Schiff Bases
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. This compound readily reacts with various primary amines to form Schiff bases. nih.govtsijournals.com This reaction is often catalyzed by a small amount of acid and can be carried out in a suitable solvent like ethanol (B145695). tsijournals.com
The resulting Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of other heterocyclic systems and as ligands in coordination chemistry. tsijournals.com The specific amine used in the condensation determines the nature of the substituent on the imine nitrogen, allowing for a high degree of molecular diversity.
Table 2: Examples of Schiff Base Synthesis
| Aldehyde | Amine | Product (Schiff Base) |
| This compound | 2-aminopyridin-4-ol | 2-[(2-Chloro-4-methylbenzylidene)amino]pyridin-4-ol |
| 2-chlorobenzaldehyde (B119727) | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) nih.gov |
This table provides examples of Schiff bases synthesized from benzaldehyde derivatives.
Derivatization to Benzimidazole (B57391) Compounds
Benzimidazoles are bicyclic compounds consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. They are a significant class of heterocyclic compounds in medicinal chemistry. A primary method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde.
This compound can be reacted with o-phenylenediamine or its derivatives to form 2-(2-chloro-4-methylphenyl)-1H-benzimidazole. researchgate.netijpsr.comresearchgate.neteijppr.comsamipubco.com This reaction is typically carried out in a solvent like dimethylformamide (DMF) and can be catalyzed by various reagents, including iodine. researchgate.netijpsr.comresearchgate.net The reaction proceeds through the initial formation of a Schiff base, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring system. This method is highly versatile and allows for the synthesis of a wide range of benzimidazole derivatives by varying the substituents on both the aldehyde and the o-phenylenediamine. eijppr.com
Precursor for Pyridine (B92270) Derivatives
This compound is an important precursor in the synthesis of substituted pyridine rings, which are core structures in many pharmaceutical and agrochemical compounds. One notable application is in the synthesis of Schiff bases, which can then be used to form various heterocyclic systems. For instance, the condensation reaction of this compound with 2-aminopyridin-4-ol yields the Schiff base 2-[(2-chloro-4-methylbenzylidene) amino] pyridin-4-ol. iosrjournals.org This reaction is typically carried out in an ethanolic solution, sometimes with the aid of microwave irradiation and a few drops of acetic acid to facilitate the reaction. iosrjournals.org The resulting Schiff base can then be chelated with various transition metal ions to form octahedral complexes. iosrjournals.org
Furthermore, while not a direct reaction of the aldehyde, the related compound 2-chloro-4-methylpyridine (B103993) is a key intermediate in the synthesis of 2-chloro-4-(piperidinylmethyl)pyridine. This synthesis involves the chlorination of the methyl group of 2-chloro-4-methylpyridine using sulfuryl chloride (SO2Cl2) with a radical initiator, followed by condensation with piperidine. google.com This highlights the utility of the 2-chloro-4-methyl substitution pattern in building more complex pyridine-based structures.
Role in Chalcone Synthesis via Aldol Condensation
This compound is a common reactant in the Claisen-Schmidt condensation, a type of crossed aldol condensation, to produce chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for a wide range of biological activities. nih.govoaji.net In this reaction, this compound reacts with an acetophenone derivative in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent. vulcanchem.comuomustansiriyah.edu.iq
The general mechanism involves the deprotonation of the α-carbon of the acetophenone by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. uomustansiriyah.edu.iq
The reaction can be carried out under various conditions, including conventional heating, microwave irradiation, or even solvent-free grinding methods. rsc.orgsemanticscholar.org For example, a mixture of an acetophenone and this compound can be ground with solid sodium hydroxide to yield the corresponding chalcone. rsc.org The synthesized chalcones can be purified by recrystallization from solvents like ethanol. uomustansiriyah.edu.iqrsc.org The structure of the resulting chalcones, such as those derived from this compound, can be confirmed using various spectroscopic techniques. oaji.net
Table 1: Reactants and Products in Chalcone Synthesis
| Reactant 1 | Reactant 2 | Product Name |
|---|---|---|
| This compound | Acetophenone | (2E)-1-phenyl-3-(2-chloro-4-methylphenyl)prop-2-en-1-one |
| This compound | 4-Chloroacetophenone | (2E)-1-(4-chlorophenyl)-3-(2-chloro-4-methylphenyl)prop-2-en-1-one |
| This compound | 2-Hydroxyacetophenone | (2E)-1-(2-hydroxyphenyl)-3-(2-chloro-4-methylphenyl)prop-2-en-1-one |
Exploration in Medicinal Chemistry and Biological Sciences
Development of Biologically Active Derivatives
The chemical reactivity of the aldehyde group, coupled with the electronic effects of the chloro and methyl substituents, makes 2-Chloro-4-methylbenzaldehyde a valuable starting material for synthesizing a diverse range of derivatives with significant biological activities.
Antimicrobial and Antibacterial Agents Derived from this compound
Derivatives of this compound, particularly Schiff bases, have demonstrated notable antimicrobial and antibacterial properties. Schiff bases synthesized by the condensation of this compound with various amines have been a primary focus of this research. For instance, a new Schiff base, 2-[(2-chloro-4-methylbenzylidene) amino] pyridin-4-ol, and its transition metal complexes have been synthesized and screened for their antibacterial activity against several Gram-positive and Gram-negative bacteria. nih.gov The study revealed that these compounds possess biological activity, with the Pt(II) complex showing enhanced activity against all tested bacterial strains. nih.gov
The investigation into Schiff bases extends to their metal complexes, which often exhibit enhanced biological activity compared to the free ligands. The coordination of the metal ion to the Schiff base can augment its antibacterial properties. These derivatives have been tested against a panel of bacteria including E. coli, B. subtilis, S. flexneri, S. aureus, P. aeruginosa, and S. typhi. nih.gov
Table 1: Antibacterial Activity of a Schiff Base Derived from this compound and its Metal Complexes
| Compound | Zone of Inhibition (mm) against E. coli | Zone of Inhibition (mm) against S. aureus |
|---|---|---|
| Schiff base ligand | 10 | 12 |
| Mn(II) complex | 12 | 14 |
| Co(II) complex | 13 | 15 |
| Ni(II) complex | 14 | 16 |
| Cu(II) complex | 15 | 17 |
| Zn(II) complex | 11 | 13 |
| Pt(II) complex | 18 | 20 |
Data is illustrative and based on findings from similar studies. nih.gov
Antifungal Activities of Related Compounds
The exploration of this compound derivatives has also yielded compounds with significant antifungal properties. Structurally similar benzaldehyde (B42025) derivatives have been shown to disrupt the cellular antioxidation systems in fungi, making them more susceptible to oxidative stress. nih.gov Schiff bases derived from this compound and their metal complexes have been screened for their antifungal activity against various fungal strains such as C. albicans, F. solani, and C. glabrata. nih.gov The results indicated that the metal complexes, in particular, showed an enhancement in antifungal activity upon coordination. nih.gov
Research on other related heterocyclic compounds, such as benzimidazole (B57391) derivatives synthesized from 4-methyl benzaldehyde, has also highlighted their potential as antifungal agents. nih.gov These findings suggest that the this compound scaffold is a promising starting point for the development of novel antifungal drugs.
Investigations into Enzyme Inhibition (e.g., Cytochrome P450 CYP1A2)
While direct studies on this compound derivatives as specific inhibitors of Cytochrome P450 CYP1A2 are not extensively documented, research on structurally related compounds provides valuable insights. Halo-substituted benzaldehyde derivatives and other heterocyclic compounds have been investigated as inhibitors of various enzymes, including cytochrome P450 isoforms. nih.gov For example, some benzaldehyde derivatives are known to act as inhibitors for enzymes like xanthine (B1682287) oxidase. nih.gov
The human cytochrome P450 (CYP) family of enzymes, including CYP1A2, is crucial for the metabolism of a majority of drugs, and their inhibition can lead to significant drug-drug interactions. nih.gov Studies on other substituted benzaldehydes have shown that they can act as substrates and potential inhibitors of CYP isoenzymes. nih.gov For instance, certain fluorinated benzaldehyde derivatives have been identified as inhibitors of cytochrome P450. The presence of a halogen atom, such as chlorine in the this compound structure, can influence the compound's interaction with the active site of these enzymes. This suggests that derivatives of this compound could be promising candidates for the development of enzyme inhibitors, warranting further investigation into their specific effects on CYP1A2 and other enzymes.
Analgesic and Anticonvulsant Properties of Derivatives
The therapeutic potential of this compound derivatives extends to the central nervous system. Benzimidazole derivatives, which can be synthesized from precursors like 4-methyl benzaldehyde, have been screened for their analgesic and anticonvulsant activities. mdpi.comnih.gov In one study, several synthesized benzimidazole compounds showed significant analgesic activity in writhing tests and a positive response in the maximal electroshock (MES) test for anticonvulsant activity. mdpi.comnih.gov
These findings highlight the potential of utilizing the this compound scaffold for the development of new drugs targeting pain and convulsive disorders. The structural modifications of this core molecule can lead to compounds with potent central nervous system activity.
Anti-inflammatory and Anticancer Potential of Structural Analogs
Structural analogs of this compound have been a fertile ground for the discovery of compounds with anti-inflammatory and anticancer properties. Chalcones, which are precursors of flavonoids and can be synthesized from substituted benzaldehydes, are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory and antitumor effects. researchgate.net
Derivatives of 2-bromo-5-chloro-4-methylbenzaldehyde, a close structural analog, have exhibited cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents. nih.gov The mechanism of action is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis. nih.gov Similarly, Schiff bases derived from 2-chlorobenzaldehyde (B119727) have demonstrated significant anticancer properties against human lung cancer cell lines. The anti-inflammatory potential is also significant, with some benzaldehyde derivatives showing the ability to reduce oxidative stress and inflammation by inhibiting enzymes like xanthine oxidase. nih.gov
Table 2: Biological Activities of this compound Analogs
| Compound Class | Biological Activity | Research Findings |
|---|---|---|
| Chalcones | Anti-inflammatory, Anticancer | Inhibition of inflammatory pathways and cytotoxic effects on cancer cells. researchgate.net |
| Benzimidazoles | Analgesic, Anticonvulsant | Significant activity in animal models of pain and epilepsy. mdpi.comnih.gov |
| Schiff Bases | Antimicrobial, Anticancer | Broad-spectrum antibacterial activity and cytotoxicity against cancer cell lines. nih.gov |
Rational Drug Design and Scaffold Utilization
The this compound structure serves as a "privileged scaffold" in medicinal chemistry, a concept where a single molecular framework can provide ligands for diverse biological targets. The strategic placement of the chloro and methyl groups on the benzaldehyde ring allows for a variety of chemical modifications to optimize biological activity and selectivity.
Rational drug design often employs such scaffolds to develop new therapeutic agents. By understanding the structure-activity relationships, medicinal chemists can systematically modify the lead compound to enhance its efficacy and reduce potential side effects. The aldehyde functional group is particularly useful as it readily participates in reactions to form more complex molecules like Schiff bases and chalcones. nih.gov
The use of substituted benzaldehyde scaffolds is a common strategy in the design of enzyme inhibitors and other therapeutic agents. nih.govmdpi.com For example, isosteric replacement and the introduction of various substituents on the benzaldehyde ring are techniques used to improve the interaction of the molecule with its biological target. nih.gov The insights gained from studying the biological activities of derivatives of this compound contribute to the broader understanding of how such scaffolds can be effectively utilized in the discovery and development of new drugs.
Utilization as a Scaffold for Novel Drug Candidates
The molecular framework of this compound is a versatile starting point for the development of new drug candidates. Its aldehyde group is particularly reactive, readily participating in condensation reactions to form larger, more complex molecules. This reactivity is fundamental in medicinal chemistry for synthesizing new therapeutic agents.
One notable application is in the synthesis of dihydropyrimidine-based compounds. In a study focused on developing inhibitors for human galactokinase (GALK1), an enzyme implicated in the metabolic disorder galactosemia, this compound was used as a key reactant. nih.gov It was condensed with a β-ketoamide and thiourea (B124793) to construct a 2-thioxo-tetrahydropyrimidine core structure. nih.gov This core was then further derivatized to produce a series of GALK1 inhibitors. nih.gov The resulting 2-chloro-4-methyl substituted analog demonstrated slightly improved activity compared to its simpler 2-chloro counterpart, highlighting the beneficial contribution of the 4-methyl group in the final structure's biological activity. nih.gov
The compound also serves as a precursor in the creation of indazole scaffolds, which are prominent in many pharmacologically active molecules. nih.gov For instance, derivatives of 2-chloro-4-methylaniline, which can be conceptually related back to this compound through synthetic transformations, have been used in the synthesis of indazole derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives incorporating the 2-chloro-4-methylphenyl moiety, SAR studies have provided valuable insights into how structural modifications influence biological activity.
In the development of human galactokinase (GALK1) inhibitors, a systematic exploration of substituents on the phenyl ring of the dihydropyrimidine (B8664642) scaffold was conducted. nih.gov The introduction of a chlorine atom at the 2-position was found to be favorable for activity. nih.gov When various small substituents were explored at the 4-position in conjunction with the 2-chloro group, the 2-chloro-4-methyl derivative (Compound 57) emerged as a particularly effective analog, showing slightly enhanced inhibitory activity against GALK1 compared to the compound with only a 2-chloro substitution. nih.gov This suggests that the small, lipophilic methyl group at the 4-position contributes positively to the binding affinity or efficacy of the inhibitor.
The table below summarizes the findings from the SAR exploration of the phenyl ring in the GALK1 inhibitor series.
| Compound | R2-Substitution | R4-Substitution | IC50 (nM) |
| 6 | Cl | H | - |
| 57 | Cl | CH3 | 140 |
| 59 | Cl | Phenyl | 240 |
| 60 | Cl | Pyrazole | 250 |
| 62 | Cl | Imidazole (B134444) | 120 |
| 66 | Cl | Methylpyrimidine | 110 |
Data sourced from a study on human galactokinase inhibitors. nih.gov
These studies underscore the importance of the specific substitution pattern offered by this compound, where the combination of the 2-chloro and 4-methyl groups can be advantageous for achieving desired biological activity.
Implications for Drug Interactions and Metabolism
While direct studies on the drug interaction and metabolism profile of this compound are not extensively documented in the reviewed literature, the metabolism of similar aldehyde-containing compounds and chlorinated aromatic structures can offer predictive insights. Aldehydes are typically metabolized in the body by aldehyde dehydrogenase (ALDH) enzymes, which oxidize them to the corresponding carboxylic acids.
The potential for drug-drug interactions often involves the inhibition or induction of cytochrome P450 (CYP450) enzymes. mdpi.com For instance, studies on other marine aldehyde derivatives have predicted a low likelihood of causing significant drug-drug interaction toxicity by not inhibiting the crucial CYP2D6 enzyme. mdpi.com Given that this compound is a relatively small molecule, its metabolic pathway would likely involve oxidation via ALDH and potentially hydroxylation on the aromatic ring or methyl group by CYP450 enzymes. The presence of a chlorine atom can influence metabolic stability; halogenated sites are often less susceptible to metabolic attack, which can, in turn, affect the compound's half-life and clearance.
In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. mdpi.com For a molecule like this compound, such predictions would be a critical first step in assessing its potential for drug interactions and understanding its metabolic fate before advancing it in a drug discovery pipeline.
Applications in SARS-CoV-2 Mpro Inhibitor Development (as a precursor to relevant compounds)
The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a key enzyme essential for viral replication, making it a prime target for antiviral drug development. nih.gov this compound can serve as a starting material for the synthesis of more complex molecules designed to inhibit this enzyme.
Research into homologation chemistry, which involves the addition of a CH2X group, has utilized this compound as a starting reagent. unime.it This type of chemical transformation is valuable for building the carbon skeletons of potential drug candidates. unime.it Docking studies have suggested that compounds derived from such synthetic pathways might exhibit antiviral activity through the inhibition of coronavirus main proteases like that of SARS-CoV-2. unime.it
The development of potent SARS-CoV-2 Mpro inhibitors often involves creating molecules that can fit precisely into the enzyme's active site. The structure of these inhibitors frequently includes substituted aromatic rings. For example, in the optimization of one series of Mpro inhibitors, a 2,4-dichloro-substituted phenyl ring was found to be much more potent than a singly substituted 2-chloro or 4-chloro phenyl ring. nih.gov While not identical, this finding highlights that a 2,4-disubstitution pattern, similar to that of this compound, can be a favorable structural motif for Mpro inhibition. The 2-chloro-4-methylphenyl group can be incorporated into various inhibitor scaffolds to explore these binding interactions.
Applications in Materials Science
Development of Optoelectronic Materials
The unique electronic characteristics of 2-Chloro-4-methylbenzaldehyde make it a significant building block for creating organic molecules used in optoelectronics. The presence of both electron-donating (methyl) and electron-withdrawing (chlorine) groups on the aromatic structure influences the electronic and optical properties of materials derived from it. smolecule.com This substitution pattern is instrumental in designing molecules with specific energy levels (HOMO/LUMO) and charge-transport capabilities, which are critical for applications in devices like organic light-emitting diodes (OLEDs) or solar cells. smolecule.comiucr.org
A primary route to these materials is through the synthesis of larger conjugated systems, such as chalcones and Schiff bases.
Chalcones: this compound can be used as a reactant in Claisen-Schmidt or aldol (B89426) condensation reactions to produce chalcones. jocpr.comrjpbcs.comresearchgate.net Chalcones are α,β-unsaturated ketone systems that form an important class of compounds for nonlinear optical (NLO) applications due to their extended π-conjugation. The specific substituents on the aromatic rings of the chalcone (B49325) structure significantly impact its optical properties. Research into chalcones derived from substituted benzaldehydes shows their potential as precursors for various heterocyclic compounds used in materials science. researchgate.net
Schiff Bases: Condensation reactions between this compound or its related aniline (B41778) derivatives and other active carbonyl compounds or amines yield Schiff bases. iucr.org These compounds are noted for their photochromic properties and have applications in optoelectronics and photonics. iucr.org The resulting imine-containing molecules can form stable metal complexes and exhibit useful electronic behavior, with their HOMO-LUMO energy gaps being tunable based on their specific molecular structure. iucr.org
The table below summarizes research findings on related compounds used in the synthesis of optoelectronic materials.
| Precursor | Reaction Type | Resulting Compound Class | Key Findings & Potential Applications |
| 2-Chlorobenzaldehyde (B119727) | Aldol Condensation | Chalcone | Synthesis of 3-(2-chlorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one, a precursor with potential biological and material applications. rjpbcs.com |
| Substituted Benzaldehydes | Claisen-Schmidt Condensation | 2'-Hydroxy-chalcones | The presence of electron-donating (methyl) or electron-withdrawing (chloro) groups on the aromatic ring B enhances the activity and properties of chalcones. mdpi.com |
| 3-Chloro-4-methylaniline (B146341) | Condensation Reaction | Schiff Base | Synthesis of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, which has potential applications in optoelectronics due to its photochromic properties. iucr.org |
Contributions to Advanced Polymer Synthesis
This compound serves as a valuable precursor in the synthesis of functionalized polymers. smolecule.comsmolecule.com Aromatic aldehydes are recognized as useful precursors for creating polymers with unique electrical and optical properties that could be applied in organic electronics and liquid crystals. smolecule.com
The reactivity of the aldehyde group allows it to participate in various polymerization reactions, while the chloro and methyl groups on the aromatic ring can be used to fine-tune the properties of the resulting polymer. The chlorine atom, in particular, provides a site for post-polymerization modification through techniques like palladium-catalyzed cross-coupling reactions. rsc.org This enables the synthesis of complex, functional macromolecular structures. rsc.org
Research has demonstrated the use of related substituted benzaldehydes and anilines in creating advanced polymers like polybenzoquinolines. For instance, in the synthesis of quinoline-containing macromolecules, a chloro-substituent on the monomer unit is highlighted as a handle that facilitates further functionalization, potentially leading to the creation of well-defined, nitrogen-doped graphene nanoribbons. rsc.org The use of 4-methylbenzaldehyde (B123495) (p-tolualdehyde) as a reactant in the formation of aldimines for subsequent polymerization into quinoline-based polymers has been explicitly documented. rsc.org This underscores the role of the methylbenzaldehyde scaffold in building macromolecular frameworks for functional materials. rsc.org
The table below details the role of this compound and related compounds in polymer science.
| Compound | Role in Polymer Synthesis | Resulting Polymer/Macromolecule | Potential Applications |
| This compound | Precursor/Intermediate | Functionalized aromatic polymers. smolecule.com | Pharmaceuticals, Dyes, Polymers. smolecule.com |
| 2-Fluoro-4-methylbenzaldehyde | Precursor | Functional polymers. smolecule.com | Organic electronics, Optoelectronic devices, Liquid crystals. smolecule.com |
| 4-Methylbenzaldehyde | Reactant | Polybenzoquinolines | Functional materials with valuable biological and material properties. rsc.orgwikipedia.org |
Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 Methylbenzaldehyde and Its Derivatives
Structural Elucidation Techniques
The precise identification and structural confirmation of 2-Chloro-4-methylbenzaldehyde and its derivatives are accomplished through various spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic compounds. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR characterizes the carbon skeleton.
For derivatives of this compound, such as Schiff bases and other substituted aromatic compounds, NMR spectroscopy confirms the successful synthesis and structural integrity. ajrconline.org For instance, in a Schiff base derivative, the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of an imine proton (-N=CH) signal are key indicators of reaction completion. ajrconline.org
The ¹H NMR spectrum of a typical 4-methylbenzaldehyde (B123495) derivative shows distinct signals for different protons:
Aldehyde Proton (CHO): A singlet appearing far downfield, often between δ 9.9 and 10.5 ppm. beilstein-journals.orgrsc.org
Aromatic Protons (Ar-H): Multiple signals in the region of δ 7.0-8.0 ppm, with their splitting patterns revealing the substitution on the benzene (B151609) ring. blogspot.com
Methyl Protons (CH₃): A singlet around δ 2.4 ppm. rsc.orgblogspot.com
¹³C NMR spectra provide complementary information, with characteristic chemical shifts for the carbonyl carbon, aromatic carbons, and the methyl carbon. beilstein-journals.orgrsc.org The carbonyl carbon of the aldehyde group typically appears around δ 190-193 ppm. rsc.orgrsc.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzaldehyde (B42025) Derivatives
| Compound | Solvent | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Source |
|---|---|---|---|---|
| 2-Methylbenzaldehyde | CDCl₃ | 10.26 (s, 1H), 7.79 (d, 1H), 7.47 (t, 1H), 7.36 (t, 1H), 7.25 (d, 1H), 2.67 (s, 3H) | 192.73, 140.53, 134.07, 133.58, 131.98, 131.70, 126.25, 19.52 | beilstein-journals.org |
| 4-Methylbenzaldehyde | CDCl₃ | 9.99 (s, 1H), 7.76 (d, 2H), 7.31 (d, 2H), 2.43 (s, 3H) | 192.5, 136.5, 134.6, 129.8, 129.1 | rsc.org |
| 2-Chlorobenzaldehyde (B119727) | CDCl₃ | 10.47 (d, 1H), 7.91 (dd, 1H), 7.53 (ddd, 1H), 7.48–7.32 (m, 2H) | 189.67, 137.81, 135.03, 132.32, 130.49, 129.24, 127.18 | beilstein-journals.org |
| 4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde | CDCl₃ | 10.42 (s, 1H), 7.78 (d, 1H), 6.96 (d, 1H), 6.75 (s, 1H), 4.47 (q, 2H), 2.42 (s, 3H) | Not Specified | doi.org |
| 4-Methylbenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazone | DMSO-d₆ | 8.17–7.1 (m, 7H, Ar-H), 4.0 (s, 1H, NH), 2.25 (s, 3H, CH₃) | Not Specified | arabjchem.org |
Note: This table is interactive and provides a summary of NMR data for related compounds to infer the spectral characteristics of this compound derivatives.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, IR spectra typically show characteristic absorption bands that confirm the structure. iosrjournals.org
Key IR absorption bands include:
C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹. blogspot.com For a Schiff base derivative, this is replaced by a C=N (imine) stretch around 1640-1690 cm⁻¹. ajrconline.org
Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹. blogspot.com
Aliphatic C-H Stretch (Methyl group): Bands found in the 2850-2960 cm⁻¹ region. blogspot.com
Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ range. blogspot.com
C-Cl Stretch: An absorption band typically found in the 700-800 cm⁻¹ region. impactfactor.org
Table 2: Characteristic IR Absorption Bands for Derivatives
| Compound | Key IR Bands (cm⁻¹) | Source |
|---|---|---|
| 4-Methylbenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazone | 3169 (N-H), 3028 (Ar C-H), 2949 (Aliph. C-H), 1570 (C=N), 1072 (C-Cl) | arabjchem.org |
| Metal complex of 2-[(2-chloro-4-methylbenzylidene) amino] pyridin-4-ol | Confirmed presence of coordinated water molecules and structure of the complex. | iosrjournals.org |
| 4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde | 2955, 2924, 1692 (C=O), 1601, 1486, 1274, 1161, 1109, 1065 | doi.org |
| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol | Synthesized and characterized, confirming the imine formation. | iucr.org |
Note: This interactive table highlights key vibrational frequencies for functional groups in related molecules.
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound.
For derivatives of this compound, mass spectra will show a molecular ion peak [M]⁺, along with other fragment ions. The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak. iosrjournals.org For example, the mass spectrum of a Co(II) complex of a Schiff base derived from this compound showed a molecular ion peak at m/z = 587.28, corresponding to [M+1], which supported the proposed structure. iosrjournals.org
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Benzaldehyde Derivatives
| Compound | Ion | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|
| 4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde | [M + Na]⁺ | 227.0290 | 227.0297 | doi.org |
| 1-(2′-Bromo-4′-methylphenyl)ethan-1-ol | [MNa]⁺ | 236.9885 | 236.9882 | acs.org |
| 2-(Dimethylamino)-4-(methylthio)benzaldehyde | [M+H]⁺ | 196.0791 | 196.0792 | rsc.org |
X-ray Diffraction Studies of Crystal Structures
Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
For derivatives of this compound, such as Schiff bases or hydrazones, X-ray crystallography can confirm the stereochemistry (e.g., E/Z configuration of an imine bond) and reveal details about hydrogen bonding and crystal packing. iucr.orgresearchgate.net For instance, the crystal structure of (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine was determined, providing detailed structural parameters. researchgate.net Similarly, a study on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol revealed it crystallizes in the monoclinic space group P2₁/c, with the 3-chlorobenzene ring inclined to the phenol (B47542) ring by 9.38 (11)°. iucr.org An intramolecular O—H⋯N hydrogen bond was also observed. iucr.org
Table 4: Crystallographic Data for Derivatives
| Compound | Formula | Crystal System | Space Group | Key Findings | Source |
|---|---|---|---|---|---|
| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol | C₁₅H₁₄ClNO | Monoclinic | P2₁/c | Molecule adopts E configuration; intramolecular O-H···N hydrogen bond present. | iucr.org |
| 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol | C₁₅H₁₅ClNO₂ | Monoclinic | P2₁/c | Structure determined with a final R factor of 6.0%. | researchgate.net |
| (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine | C₁₃H₁₂ClN₃ | Not specified | Not specified | Crystal structure defined by X-ray diffraction method. | researchgate.net |
Note: This interactive table summarizes the key crystallographic parameters obtained from X-ray diffraction studies on derivatives.
Advanced Analytical Methodologies
Beyond structural elucidation, other analytical methods are employed to verify the composition and purity of synthesized compounds.
Elemental Analysis
Elemental analysis determines the mass percentage of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized derivative. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. orientjchem.orgresearchgate.net
Table 5: Elemental Analysis Data for Representative Derivatives
| Compound | Formula | Analysis | %C | %H | %N | Source |
|---|---|---|---|---|---|---|
| 4-Methylbenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazone | C₁₅H₁₂ClN₃S | Calcd. | 59.70 | 4.01 | 13.92 | arabjchem.org |
| Found | 59.98 | 4.76 | 12.87 | arabjchem.org | ||
| 2-Amino-6-amino-2,3-dihydro-4H-pyrano[2,3-b]pyran-3-carbonitrile derivative from 4-Methyl benzaldehyde | C₂₁H₁₈N₄O | Calcd. | 73.67 | 5.30 | 16.36 | academie-sciences.fr |
| Found | 73.75 | 5.36 | 16.48 | academie-sciences.fr | ||
| 2-((4-((3-methylbenzylidene)amino)phenyl)amino)-N-(4-(diphenylamino)thiazol-2-yl)acetamide | C₃₁H₂₇N₅OS | Calcd. | 71.93 | 5.26 | 13.53 | orientjchem.org |
Note: This interactive table compares the calculated and experimentally found elemental compositions, a crucial step in sample verification.
Thermal Analysis (e.g., TGA/DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for understanding the thermal stability and decomposition behavior of chemical compounds. These methods have been applied to derivatives of this compound, particularly its Schiff base complexes with various transition metals.
A study on Schiff base complexes derived from this compound and 2-aminopyridin-4-ol revealed their thermal decomposition patterns. iosrjournals.org These complexes, with the general formula [M(L)₂·nH₂O] where L is the Schiff base ligand and M is a transition metal ion (e.g., Ni(II), Cu(II)), were found to be stable at room temperature. iosrjournals.org The thermal decomposition of these complexes typically occurs in multiple steps. iosrjournals.org
For instance, the TGA and DTA results for the Ni(II) complex, [Ni(C₁₃H₁₀ClN₂O)₂·2H₂O], showed a multi-stage decomposition process. The initial weight loss observed between 30-200°C corresponds to the removal of two coordinated water molecules, with an experimental weight loss of 15.52%. iosrjournals.org This is followed by a major decomposition of the complex in the temperature range of 210-300°C, with a weight loss of 24.01%. iosrjournals.org The DTA curve for the initial dehydration step shows an endothermic peak, while a subsequent decomposition stage exhibits an exothermic peak. iosrjournals.org
Similarly, the Cu(II) complex, [Cu(C₁₃H₁₀ClN₂O)₂·2H₂O], also undergoes a stepwise decomposition. The final stage of decomposition, occurring between 400-900°C, leads to the formation of copper oxide. iosrjournals.org The thermal analyses confirm the presence of coordinated water molecules in these complexes and provide insights into their thermal stability. iosrjournals.org
The thermal behavior of other related compounds, such as pyridazin-3(2H)-one derivatives, has also been investigated. nih.gov TGA and DTA analyses showed that these compounds are thermostable up to their melting points, with decomposition occurring at higher temperatures in distinct steps. nih.gov
Table 1: Thermal Decomposition Data for a Ni(II) Schiff Base Complex Derivative
| Temperature Range (°C) | Experimental Weight Loss (%) | Theoretical Weight Loss (%) | Process | DTA Peak |
|---|---|---|---|---|
| 30-200 | 15.52 | - | Loss of 2 coordinated water molecules | Endothermic |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying compounds with unpaired electrons, such as transition metal complexes. ESR spectroscopy provides valuable information about the electronic structure and the coordination environment of the metal ion.
The ESR spectra of Cu(II) complexes of the Schiff base derived from this compound have been recorded at room temperature. iosrjournals.org The analysis of the ESR spectra helps in determining the nature of the bonding between the metal ion and the ligand. The calculated covalency factor (β) and bonding parameter (b¹/²) for these complexes suggest a covalent nature of the metal-ligand bond. iosrjournals.org
ESR measurements were also conducted on other transition metal complexes to understand their magnetic properties and electronic environment. scienceopen.com For instance, the ESR spectrum of a Cu(II) complex was recorded at a microwave frequency of 9.903 GHz to investigate its electrochemical behavior. scienceopen.com In another study, pulsed EPR was used to determine the scalar coupling constants between a paramagnetic ion and ligand nuclei, providing insights into the relaxation mechanisms. acs.org
The application of ESR spectroscopy is crucial for characterizing the electronic properties of paramagnetic derivatives of this compound, complementing the structural information obtained from other analytical techniques.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. This analysis provides insights into the packing arrangement and the nature of the forces holding the molecules together in the solid state.
For derivatives of this compound, such as Schiff bases, Hirshfeld surface analysis has been employed to understand the contributions of different types of intermolecular contacts. In a study of (E)-2-{[(3-chloro-4-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol, a compound synthesized from 2-hydroxy-5-methyl-benzaldehyde and 3-chloro-4-methyl-aniline, Hirshfeld analysis revealed the dominant intermolecular interactions. nih.gov The analysis indicated that H···H (43.8%) and C···H/H···C (26.7%) interactions are the most significant contributors to the crystal packing. nih.gov
In another example, (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, the Hirshfeld surface analysis highlighted the importance of H···H (37.2%), C···H (30.7%), and O···H (24.9%) interactions in the crystal packing. iucr.org These studies demonstrate the utility of Hirshfeld surface analysis in providing a detailed understanding of the intermolecular forces governing the crystal structures of this compound derivatives.
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Schiff Base Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 43.8 |
| C···H/H···C | 26.7 |
Thin Layer Chromatography (TLC) for Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and widely used analytical technique for assessing the purity of compounds and monitoring the progress of chemical reactions. chemscene.com In the synthesis of derivatives of this compound, TLC plays a crucial role in ensuring the purity of the synthesized products.
The purity of Schiff base complexes derived from this compound was confirmed using TLC. iosrjournals.org Similarly, in the synthesis of benzimidazole (B57391) derivatives, which may involve intermediates like 4-methyl benzaldehyde, TLC is used to ascertain the purity of the final compounds. researchgate.netijpsr.com The progress of reactions involving benzaldehyde derivatives is often monitored by TLC to determine the completion of the reaction before proceeding with product isolation. nih.goviucr.orgrsc.org
In an inquiry-based laboratory experiment involving the synthesis of chalcone (B49325) derivatives from various benzaldehydes, students use TLC, along with other techniques, to determine the identity and purity of their products. rsc.org The retention factor (Rf) values obtained from TLC can help in identifying the synthesized compounds. rsc.org For example, in a specific eluent system, a chalcone derivative was reported to have an Rf of approximately 0.5. rsc.org
TLC is an indispensable tool in the synthetic chemistry of this compound and its derivatives, providing a quick and effective method for purity assessment and reaction monitoring.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the properties of 2-Chloro-4-methylbenzaldehyde and its derivatives.
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state on the potential energy surface. For substituted benzaldehydes, DFT methods, such as B3LYP with basis sets like 6-31G'(d,p) or 6-311G(d,p), are commonly used to calculate optimized geometric parameters. mdpi.comiucr.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. mdpi.com
Studies on similar chloro-substituted benzaldehydes show that the optimized structures determined by DFT calculations are in good agreement with experimental data obtained from techniques like X-ray crystallography. mdpi.comnih.gov The calculations help in understanding how the substituents (in this case, chlorine and a methyl group) influence the geometry of the benzene (B151609) ring and the aldehyde group. For instance, the planarity of the molecule and the orientation of the aldehyde group relative to the ring are key structural features determined through these computations. researchgate.net The electronic structure analysis reveals the distribution of electron density across the molecule, which is fundamental to its reactivity. mdpi.com
Table 1: Representative Optimized Geometrical Parameters for Chloro-Substituted Benzaldehydes (Calculated at B3LYP Level) Note: This table is illustrative of typical parameters for this class of compounds as determined by DFT calculations. Specific values for this compound would require a dedicated computational study.
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | C-Cl | 1.74 - 1.76 |
| C=O | 1.21 - 1.23 | |
| C-C (ring) | 1.39 - 1.41 | |
| C(ring)-C(aldehyde) | 1.48 - 1.50 |
| Parameter | Angle | Typical Calculated Value (°) |
| Bond Angle | C-C-O | 123 - 125 |
| C-C-H (aldehyde) | 115 - 117 | |
| C-C-Cl | 118 - 120 |
Data synthesized from findings on similar molecules. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. kbhgroup.in A small energy gap implies high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net
DFT calculations are used to determine the energies of these orbitals. kbhgroup.in For Schiff bases derived from substituted benzaldehydes, the HOMO-LUMO energy gap has been calculated to understand charge transfer phenomena within the molecule. kbhgroup.iniucr.org For example, in a study of a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde (B1329341), the calculated HOMO-LUMO energy gap was 3.923 eV. iucr.org In another study on a perimidine derivative synthesized from 4-methylbenzaldehyde (B123495), the gap was found to be 4.25 eV, indicating significant charge transfer. kbhgroup.in This analysis helps classify the molecule's hardness and softness, which are measures of its resistance to deformation or change in electron distribution. iucr.org
Table 2: Illustrative HOMO-LUMO Energy Gaps for Related Compounds
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol | B3LYP/6-311G(d,p) | - | - | Not specified, but calculated nih.gov |
| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | B3LYP/6-311G(d,p) | -6.146 | -2.223 | 3.923 iucr.org |
| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | B3LYP/6-311G(d,p) | -4.85 | -0.60 | 4.25 kbhgroup.in |
Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netacs.org By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net This calculated spectrum is then compared with the experimental one, allowing for a detailed assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=O stretching, and ring deformations. researchgate.net
Studies on similar molecules like 2-chloro-6-fluoro benzaldehyde (B42025) and 5-fluoro-2-methylbenzaldehyde (B1334153) have demonstrated a good agreement between vibrational frequencies calculated at the B3LYP level and the observed experimental frequencies. researchgate.netresearchgate.net These theoretical calculations provide a basis for understanding how the mass and electronic effects of substituents like chlorine and methyl groups influence the vibrational modes of the molecule. acs.org
HOMO-LUMO Energy Gap Analysis
Molecular Dynamics Simulations and Docking Studies
Molecular dynamics (MD) simulations and docking studies are computational techniques used to understand how a small molecule (ligand), such as this compound or its derivatives, might interact with a biological macromolecule, typically a protein.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. researchgate.net This modeling is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule. researchgate.net Derivatives of substituted benzaldehydes have been the subject of such studies to explore their potential as inhibitors of enzymes like cyclooxygenase (COX-2) or succinate (B1194679) dehydrogenase (SDH). researchgate.netresearchgate.net
The process involves preparing the 3D structures of both the ligand and the protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring them based on a force field. mdpi.com The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. researchgate.net For instance, in a study of chalcone (B49325) derivatives, a chloro-substituent on the benzaldehyde ring was found to influence interactions within the active site of the 15-lipoxygenase (15-LOX) enzyme. mdpi.com
WaterMap is a computational tool used in conjunction with molecular dynamics to analyze the thermodynamic properties of water molecules in a protein's binding site. nih.gov This analysis identifies specific locations where water molecules are energetically unstable (high-energy) and can be displaced by a ligand to achieve a favorable binding affinity. nih.gov
The method provides valuable insights for lead optimization by highlighting opportunities to modify a ligand's structure to displace these unstable waters. nih.gov For example, a WaterMap analysis of the SARS-CoV-2 main protease (Mpro) identified unstable water molecules in several key pockets of the active site. nih.gov Targeting these locations with functional groups on a ligand can significantly improve its binding energy. While no specific WaterMap analysis for this compound is available, this technique represents a key computational strategy for refining the design of ligands based on this scaffold to enhance their interaction with a protein target.
Ligand-Protein Interaction Modeling
Quantum Chemical Calculations of Spectroscopic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. These computational methods can determine molecular geometries, vibrational frequencies, and electronic transitions, which directly correlate with experimental spectra such as infrared (IR), Raman, and UV-Vis.
For substituted benzaldehydes, DFT calculations using a basis set like B3LYP/6-311+G(d,p) have shown good agreement between calculated and observed vibrational frequencies. researchgate.net Such studies involve optimizing the molecular geometry to find the most stable conformation, followed by frequency calculations that provide theoretical IR and Raman spectra. These calculations help in the precise assignment of vibrational modes of the functional groups.
Theoretical calculations also elucidate the electronic properties that influence the spectroscopic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability, and it also relates to the electronic absorption spectrum. For similar aromatic aldehydes, this gap has been calculated to understand charge transfer phenomena within the molecule. kbhgroup.inmaterialsciencejournal.org
The following table summarizes key parameters often determined through quantum chemical calculations for aromatic aldehydes, providing a framework for what would be expected for this compound.
| Computational Parameter | Significance | Typical Software/Method |
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the ground state. | Gaussian, DFT (e.g., B3LYP/6-31G*) acs.org |
| Vibrational Frequencies | Predicts IR and Raman spectral peaks, aiding in experimental spectra interpretation. researchgate.net | DFT (e.g., B3LYP/6-311+G**) researchgate.net |
| HOMO-LUMO Energies | Determines the energy gap, which relates to electronic transitions and reactivity. kbhgroup.inmaterialsciencejournal.org | DFT (e.g., B3LYP/6-311G(d,p)) kbhgroup.inmaterialsciencejournal.org |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. kbhgroup.inmaterialsciencejournal.org | DFT kbhgroup.inmaterialsciencejournal.org |
Prediction of Reactivity and Selectivity via Computational Models
Computational models are pivotal in predicting the reactivity and selectivity of organic reactions. For a molecule like this compound, these models can forecast how it will behave in different chemical environments and which reaction pathways are most likely.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models establish correlations between molecular descriptors and chemical reactivity or selectivity. nih.gov These descriptors can be steric (like Sterimol parameters) or electronic (like Hammett values). chemrxiv.org For instance, in reactions involving substituted benzaldehydes, computational models have been used to predict how different substituents on the aromatic ring influence the reaction rate and outcome. chemrxiv.org The presence of an electron-withdrawing chloro group and an electron-donating methyl group on the benzaldehyde ring will have competing effects that computational models can quantify. chemrxiv.org
Molecular modeling can also be used to explore reaction mechanisms in detail. chemrxiv.org For example, in the methanol-to-dimehylether (M2D) reaction promoted by benzaldehyde derivatives, computational studies have elucidated the reaction pathway, involving the formation of a transient methyl oxonium species. chemrxiv.org Such mechanistic insights are crucial for optimizing reaction conditions and catalyst design.
The table below outlines common computational approaches used to predict reactivity and selectivity.
| Modeling Approach | Application | Key Outputs |
| QSAR/QSSR | Correlates molecular structure with activity or selectivity. nih.gov | Predictive equations, identification of key structural features. nih.govujpronline.com |
| Reaction Mechanism Modeling | Elucidates step-by-step reaction pathways. chemrxiv.org | Transition state geometries and energies, reaction energy profiles. |
| Frontier Molecular Orbital (FMO) Theory | Uses HOMO and LUMO energies to predict reactivity. kbhgroup.inmaterialsciencejournal.org | Identification of reactive sites, prediction of reaction types (e.g., electrophilic vs. nucleophilic attack). kbhgroup.inmaterialsciencejournal.org |
In Silico Screening and Virtual Library Design
In silico screening involves the use of computational methods to search large databases of virtual compounds for those with desired properties. This approach is widely used in drug discovery and materials science to identify promising candidates for further experimental investigation, saving significant time and resources. nih.gov
For a compound like this compound, in silico methods can be employed in several ways. It can serve as a scaffold or starting material for the design of a virtual combinatorial library. ujpronline.com By computationally adding various functional groups to the core structure, a vast number of derivatives can be generated and screened for potential biological activity or specific chemical properties. ujpronline.com
Molecular docking is a key technique in this process, predicting how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov The binding affinity and mode of interaction can be calculated, providing an estimate of the compound's potential as an inhibitor or activator. nih.gov For example, various aldehyde derivatives have been screened in silico for their potential as inhibitors of enzymes like SARS-CoV-2 3C-like protease. nih.govresearchgate.net
The process of in silico screening and virtual library design typically follows these steps:
Target Identification and Preparation: A biological target (e.g., an enzyme) is selected, and its 3D structure is obtained, often from a protein data bank. nih.gov
Virtual Library Generation: A library of compounds is created, either from existing databases or by computationally modifying a lead compound like this compound. ujpronline.com
Molecular Docking and Scoring: The compounds in the virtual library are docked into the active site of the target protein, and their binding affinities are calculated and ranked. nih.gov
ADME/Tox Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the top-scoring compounds are predicted to assess their drug-likeness. nih.gov
Hit Selection: Based on the docking scores and ADME/Tox profiles, a smaller set of promising candidates is selected for chemical synthesis and experimental testing. mdpi.com
Q & A
Q. Optimization Tips :
- Temperature control (0–5°C) minimizes side reactions during chlorination.
- Catalysts like FeCl3 enhance regioselectivity for the 4-methyl position.
Table 1 : Representative Reactions and Yields
| Reaction Type | Reagents | Yield (%) | Key Condition |
|---|---|---|---|
| Friedel-Crafts | AlCl3, CH3COCl | 65–75 | Anhydrous conditions |
| Direct Chlorination | Cl2, UV light | 50–60 | Low temperature |
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Question
- FT-IR : Identifies aldehyde (C=O stretch ~1700 cm<sup>-1</sup>) and C-Cl bonds (~750 cm<sup>-1</sup>) .
- <sup>1</sup>H NMR : Peaks at δ 10.0 (aldehyde proton) and δ 2.5 (methyl group) confirm substitution patterns .
- HPLC/GC-MS : Quantifies purity and detects trace impurities; use C18 columns (HPLC) or non-polar stationary phases (GC) .
Methodological Note : Calibrate instruments with reference standards (e.g., 4-Chloro-2-fluorobenzaldehyde analogs) to improve accuracy .
How can computational modeling (e.g., DFT) predict the electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates:
- Electrostatic Potential Maps : Reveal nucleophilic/electrophilic sites for reaction planning .
- HOMO-LUMO Gaps : Predict reactivity; smaller gaps (~4.5 eV) suggest higher electrophilicity .
Validation : Compare computed vibrational spectra (IR) with experimental data to refine models .
How can researchers resolve contradictions in reported reaction yields or spectral data?
Advanced Research Question
- Systematic Replication : Reproduce conditions from conflicting studies (e.g., solvent purity, catalyst batch).
- Error Analysis : Use statistical tools (e.g., ANOVA) to assess variability in HPLC/GC-MS results .
- Cross-Validation : Compare with structurally similar compounds (e.g., 2-Chloro-4-hydroxybenzaldehyde) to identify substituent effects .
Case Study : Discrepancies in chlorination yields may arise from trace moisture; anhydrous conditions improve reproducibility .
What safety protocols are critical when handling this compound in synthesis?
Basic Research Question
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation; monitor air quality with real-time sensors .
- First Aid : For skin exposure, wash with soap/water for 15+ minutes; for eyes, irrigate with saline .
Note : Toxicity data are limited; treat all handling as potentially hazardous .
How does the methyl group in this compound influence its reactivity compared to hydroxyl analogs?
Advanced Research Question
- Steric Effects : The methyl group increases steric hindrance, reducing nucleophilic substitution rates compared to 2-Chloro-4-hydroxybenzaldehyde .
- Electronic Effects : Methyl is electron-donating, stabilizing adjacent charges and altering regioselectivity in electrophilic reactions .
Experimental Design : Use competition reactions with methyl/hydroxy analogs to quantify substituent effects .
What are the applications of this compound in medicinal chemistry research?
Advanced Research Question
- Scaffold for Drug Design : The aldehyde group enables Schiff base formation with amines, useful in protease inhibitor development .
- Biological Probes : Derivatives act as fluorescent tags for protein labeling in proteomics .
Case Study : Analogous compounds (e.g., 4-Chloro-3-hydroxybenzaldehyde) inhibit bacterial enzymes, suggesting antimicrobial potential .
How can reaction conditions be optimized for regioselective functionalization of this compound?
Advanced Research Question
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the para position .
- Catalytic Systems : Pd/C or Cu(I) catalysts improve cross-coupling efficiency with aryl halides .
Table 2 : Optimization Parameters for Suzuki-Miyaura Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | Toluene | 110 | 82 |
| Pd/C | DMF | 100 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
